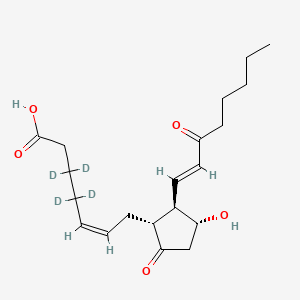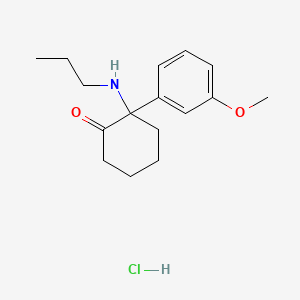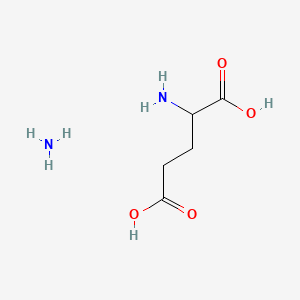
L-Glutamic Acid (ammonium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-谷氨酸(铵盐)是一种非必需氨基酸,也是中枢神经系统中主要的兴奋性神经递质。它在突触可塑性和神经传递中起着至关重要的作用。 这种化合物由于其显著的生物活性而广泛应用于各种科学研究领域 .
准备方法
L-谷氨酸(铵盐)可以通过多种方法合成。一种常见的方法是使用谷氨酸棒杆菌等微生物进行发酵过程。葡萄糖通过Embden Meyerhof-Parnas途径和戊糖磷酸途径分解成片段,然后进入三羧酸循环。 关键前体α-酮戊二酸通过NADP依赖性谷氨酸脱氢酶催化的还原胺化反应,与游离铵离子转化为L-谷氨酸 .
工业生产通常采用两阶段发酵工艺,其中α-酮戊二酸由一种微生物生产,然后由另一种微生物转化为L-谷氨酸。 或者,也可以使用单一微生物进行单阶段发酵工艺 .
化学反应分析
L-谷氨酸(铵盐)会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括盐酸、氢氧化钠和各种氧化剂。 例如,L-谷氨酸的氧化可以生成α-酮戊二酸,而还原反应可以生成谷氨酸衍生物 .
科学研究应用
L-谷氨酸(铵盐)具有广泛的科学研究应用。在化学中,它被用作合成其他氨基酸和化合物的先驱。在生物学中,它用作细胞培养补充剂、酶底物和受体配体。 在医学中,它正在研究其在神经传递中的作用及其在阿尔茨海默病和帕金森病等神经退行性疾病中的潜在治疗效果 .
作用机制
L-谷氨酸(铵盐)的作用机制涉及它与离子型和代谢型谷氨酸受体的相互作用。它作为海人藻酸、NMDA和奎尼酸受体的激动剂,诱导兴奋性突触传递。 这种化合物在突触可塑性和神经传递中起着至关重要的作用,促成各种生理和病理过程 .
相似化合物的比较
L-谷氨酸(铵盐)可以与其他类似化合物进行比较,例如L-天冬氨酸和L-谷氨酰胺。虽然L-天冬氨酸是另一种参与尿素循环的非必需氨基酸,但L-谷氨酰胺是L-谷氨酸的酰胺,在各种生物合成过程中充当氮供体。 L-谷氨酸(铵盐)的独特之处在于它在中枢神经系统中起着主要的兴奋性神经递质的作用 .
参考文献
属性
IUPAC Name |
2-aminopentanedioic acid;azane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGGXPMPXXISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, practically odourless crystals or crystalline powder |
Source


|
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water; practically insoluble in ethanol or ether |
Source


|
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
15673-81-1 |
Source


|
| Record name | Glutamic acid, monoammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15673-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
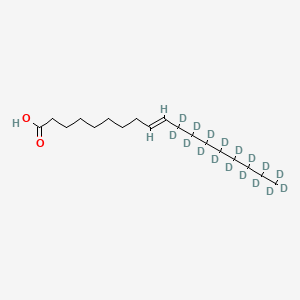
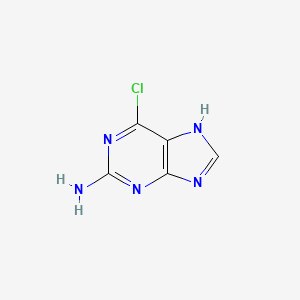
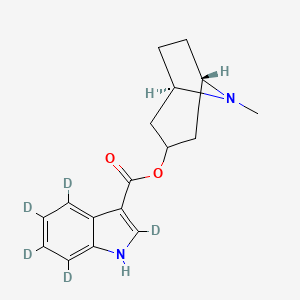
![trideuteriomethyl (2S,9R,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820425.png)
![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)
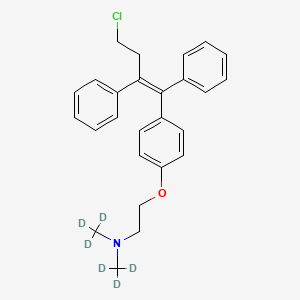
![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)
